molecular formula C4H7N3S B13637461 4-(Hydrazinylmethyl)-1,3-thiazole

4-(Hydrazinylmethyl)-1,3-thiazole

Cat. No.: B13637461
M. Wt: 129.19 g/mol
InChI Key: CVACAQWFJBGNDA-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the hydrazinyl group attached to the thiazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with hydrazine or its derivatives. One common method is the condensation of 4-formylthiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(Hydrazinylmethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinylmethyl)-1,2,3-triazole
  • 4-(Hydrazinylmethyl)-1,2,4-triazole
  • 4-(Hydrazinylmethyl)-1,3-oxazole

Uniqueness

4-(Hydrazinylmethyl)-1,3-thiazole is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological or chemical activities.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

1,3-thiazol-4-ylmethylhydrazine

InChI

InChI=1S/C4H7N3S/c5-7-1-4-2-8-3-6-4/h2-3,7H,1,5H2

InChI Key

CVACAQWFJBGNDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CNN

Origin of Product

United States

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